Maralixibat

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

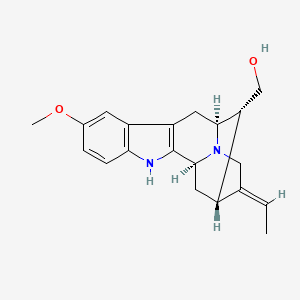

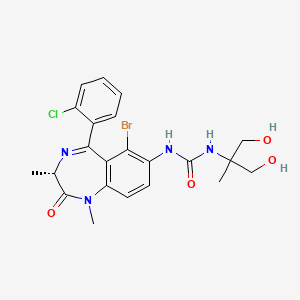

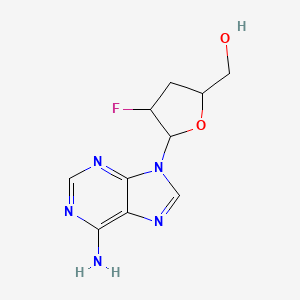

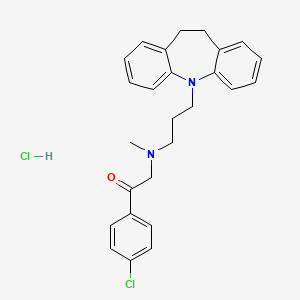

Maralixibat, comercializado bajo la marca Livmarli, es un inhibidor del transportador de ácidos biliares ileal (IBAT) de molécula pequeña administrado por vía oral. Está desarrollado por Mirum Pharmaceuticals para el tratamiento de enfermedades hepáticas colestásicas raras, como el síndrome de Alagille, la colestasis intrahepática familiar progresiva y la atresia biliar . This compound recibió su primera aprobación el 29 de septiembre de 2021 en los EE. UU. para el tratamiento del prurito colestásico en pacientes con síndrome de Alagille .

Métodos De Preparación

La preparación de Maralixibat implica rutas sintéticas complejas. El compuesto se sintetiza a través de una serie de reacciones químicas, incluida la formación de la estructura principal y la funcionalización posterior. Los métodos de producción industrial implican síntesis a gran escala bajo condiciones controladas para garantizar la pureza y la eficacia del producto final .

Análisis De Reacciones Químicas

Maralixibat sufre varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. .

Aplicaciones Científicas De Investigación

Maralixibat tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la inhibición de los transportadores de ácidos biliares ileales.

Biología: Se utiliza para investigar el papel de los ácidos biliares en varios procesos biológicos.

Medicina: Se utiliza en el tratamiento de enfermedades hepáticas colestásicas, particularmente el síndrome de Alagille, la colestasis intrahepática familiar progresiva y la atresia biliar

Mecanismo De Acción

Maralixibat actúa inhibiendo el transportador de ácidos biliares ileal (IBAT), que es responsable de la reabsorción de ácidos biliares del intestino. Al inhibir este transportador, this compound reduce la reabsorción de ácidos biliares, lo que lleva a una mayor excreción fecal de ácidos biliares y una disminución del pool de ácidos biliares en el cuerpo. Esto ayuda a aliviar los síntomas del prurito colestásico en pacientes con síndrome de Alagille .

Comparación Con Compuestos Similares

Maralixibat es similar a otros inhibidores del IBAT, como el odevixibat. This compound es único en su aplicación específica para el tratamiento del prurito colestásico en pacientes con síndrome de Alagille. Otros compuestos similares incluyen:

Odevixibat: Otro inhibidor del IBAT utilizado para el tratamiento de enfermedades hepáticas colestásicas.

Lopixibat: Un compuesto con efectos inhibitorios similares sobre los transportadores de ácidos biliares.

This compound destaca por su aprobación específica para su uso en pacientes pediátricos con síndrome de Alagille y su eficacia demostrada en la reducción del prurito .

Propiedades

Key on ui mechanism of action |

Patients with Alagille syndrome experience potentially debilitating pruritus. The exact mechanism of cholestatic pruritus in Alagille syndrome is not well defined, however it is correlated with elevated total serum bile acid concentrations. Enterohepatic circulation involves the synthesis of bile acid from cholesterol in the liver, conjugation with glycine or taurine, excretion into the duodenum, 95% resorption in the distal ileum through the ileal bile acid transporter (IBAT), return to the liver via the portal vein, and uptake into the liver by the sodium-dependent taurocholate co-transporting peptide (NTCP). It is important to note that unconjugated bile acids may freely diffuse across the intestinal mucosa or be transported across by other organic anion transporters. Maralixibat reversibly inhibits IBAT to decrease bile acid resorption in the ileum, leading to decreased resorption of bile acids in the distal ileum, increased elimination of bile acids in the feces, and decreased serum bile acids. The mechanism of action of maralixibat also leads to increased rates of diarrhea in patients. Under normal conditions, bile acids binding to the farnesoid X receptor (FXR) in the liver by via nuclear receptor small heterodimer partner (SHP) or in the ileum via fibroblast growth factor 19 (FGF19), triggers signal cascade that inhibits CYP7A1-mediated bile acid synthesis. Inhibition of IBAT by maralixibat, inhibits these negative feedback loops, leading to increased bile acid synthesis, and a reduction of low density lipoprotein cholesterol. In one clinical trial (NCT02057692), not all dose strengths were associated with a clinically significant difference between maralixibat and placebo. |

|---|---|

Número CAS |

716313-53-0 |

Fórmula molecular |

C40H56N3O4S+ |

Peso molecular |

675.0 g/mol |

Nombre IUPAC |

(4R,5R)-5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-4-ol |

InChI |

InChI=1S/C40H56N3O4S/c1-5-7-19-40(20-8-6-2)30-48(45,46)37-18-15-34(41(3)4)27-36(37)38(39(40)44)33-13-16-35(17-14-33)47-29-32-11-9-31(10-12-32)28-43-24-21-42(22-25-43)23-26-43/h9-18,27,38-39,44H,5-8,19-26,28-30H2,1-4H3/q+1/t38-,39-/m1/s1 |

Clave InChI |

STPKWKPURVSAJF-LJEWAXOPSA-N |

SMILES |

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC |

SMILES isomérico |

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC |

SMILES canónico |

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Maralixibat; SHP-625; SHP625; SHP 625 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.